molecular formula C11H9NO3S2 B12446005 (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12446005
M. Wt: 267.3 g/mol
InChI Key: QRTIHKBCRWQQGK-UHFFFAOYSA-N
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Description

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a hydroxy-methoxyphenyl group and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolone ring can be reduced to form corresponding alcohols.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one involves its interaction with various molecular targets. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds with biological molecules, while the thiazolone ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.

    Dye-sensitized solar cell compounds: Compounds used in solar cells that share some structural similarities.

Uniqueness

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is unique due to its combination of a thiazolone ring with a hydroxy-methoxyphenyl group and a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H9NO3S2

Molecular Weight

267.3 g/mol

IUPAC Name

5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)

InChI Key

QRTIHKBCRWQQGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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